molecular formula C11H11NO4 B1602910 4-(3-Oxomorpholino)benzoic acid CAS No. 720720-60-5

4-(3-Oxomorpholino)benzoic acid

Cat. No. B1602910
M. Wt: 221.21 g/mol
InChI Key: HUZZDKHRFFOLQU-UHFFFAOYSA-N
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Description

4-(3-Oxomorpholino)benzoic acid (OMBA) is a type of carboxylic acid that has recently gained attention due to its potential applications in the field of medicinal chemistry. This molecule has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Scientific Research Applications

Polymorphism and Crystallography

  • The study of polymorphs of related benzoic acids, like 4-(N,N-dimethylamino)benzoic acid, offers insights into crystallography and material sciences. Polymorphs resulting from cocrystallization processes have been characterized, highlighting the importance of intermolecular interactions in crystal formation (Aakeröy, Desper, & Levin, 2005).

Anion Recognition and Sensory Applications

  • 4-(N,N-Dimethylamino)benzoic Acid has been applied in anion recognition, demonstrating selectivity towards divalent anions. This highlights its potential utility in sensory applications and chemical detection technologies (Hou & Kobiro, 2006).

Thermodynamic Phase Behavior

  • Research on benzoic acid, a related compound, provides valuable information for pharmaceutical process design. This includes studying phase equilibria important for stability and solubility, which is crucial in drug formulation (Reschke, Zherikova, Verevkin, & Held, 2016).

Photoluminescence in Coordination Compounds

  • The synthesis of coordination compounds using benzoic acid derivatives can influence their luminescent properties. These studies are significant in materials science, particularly in the development of new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Applications in Food Science and Safety

  • Benzoic acid and its derivatives are common in foods and as additives. Understanding their occurrence and impact is important for food safety and regulatory practices (del Olmo, Calzada, & Nuñez, 2017).

Organic Synthesis and Chemical Functionalization

  • Benzoic acid derivatives are key in organic synthesis, providing a platform for the development of new chemical entities. This has implications in the synthesis of pharmaceuticals and complex organic molecules (Li, Cai, Ji, Yang, & Li, 2016).

Doping Agents in Polymer Technology

  • Benzoic acids are used as dopants in polymers, significantly impacting their properties. This is particularly relevant in the field of advanced materials and electronics (Amarnath & Palaniappan, 2005).

Dye-Sensitized Solar Cells

  • Benzoic acid derivatives are utilized in the synthesis of organic dyes for solar cells. This application is crucial for the development of renewable energy technologies (Ferdowsi et al., 2018).

HydrogenBond Studies in Liquid-Crystalline Materials

  • Research on liquid-crystalline benzoic acid derivatives, such as 4-pentylbenzoic acid and 4-hexylbenzoic acid, has been conducted to understand the stability of hydrogen-bonded dimers. This is significant in the field of material science, particularly for the development of advanced liquid-crystalline materials (Kato, Jin, Kaneuchi, & Uryu, 1993).

Lanthanide-based Coordination Polymers

  • The synthesis and study of lanthanide-based coordination polymers assembled from benzoic acid derivatives have been explored for their structural and photophysical properties. These findings are crucial for the development of new materials in optoelectronics and photonics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Hydrogen and Halogen-Oxo Interactions

  • Studies on the interactions between benzoic acid derivatives and uranyl coordination polymers provide insights into non-covalent assembly and crystal engineering. This research is important for the development of new materials and understanding molecular interactions (Carter, Kalaj, Kerridge, & Cahill, 2018).

Novel Heterocyclic Compounds

  • Synthesis of novel heterocycles using benzoic acid derivatives, like 4-((4-chlorobenzoyl)oxy) benzoic acid, has been explored for their antibacterial effects. This research is significant in the field of medicinal chemistry and drug development (Mays Neamah M & Ibtissam K Jassim, 2022).

Amino Acid and Pseudopeptide Synthesis

  • The synthesis of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, demonstrates the potential of benzoic acid derivatives in peptidomimetics and combinatorial chemistry. This is important for the design of new bioactive compounds (Pascal, Sola, Labéguère, & Jouin, 2000).

Antibacterial Activity of Benzoic Acid Derivatives

  • Research on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives highlights the potential of these compounds in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

MOF Synthesis and Modulation

  • Studies on the synthesis of metal-organic frameworks (MOFs) using benzoic acid derivatives have elucidated the role of modulatorsin crystal growth and phase purity. This research is crucial for the development of advanced porous materials for various applications, including gas storage and catalysis (Webber, Liu, Desai, Lu, Truhlar, & Penn, 2017).

Non-covalent Complex Formation in Drug Delivery

  • The formation of non-covalent complexes between benzoic acid derivatives and alpha-cyclodextrin has been investigated for drug delivery applications. This research is important for the development of efficient drug delivery systems (Dikmen, 2021).

Biotechnological Applications of Carboxylase Enzymes

  • The enzymatic synthesis of 4-OH-benzoic acid from phenol and CO2 using a Carboxylase enzyme represents a pioneering approach in biotechnology, demonstrating the potential for eco-friendly chemical synthesis (Aresta, Quaranta, Liberio, Dileo, & Tommasi, 1998).

Novel Heterocyclic Synthesis Using Activated Nitriles

  • Utilizing activated nitriles in the synthesis of new heterocyclic compounds showcases the versatility of benzoic acid derivatives in organic synthesis, contributing to the development of novel therapeutic agents (Fadda, Mukhtar, & Refat, 2012).

Sensitized Emission of Luminescent Lanthanide Complexes

  • The study of sensitized emission in luminescent lanthanide complexes based on 4-naphthalen-1-yl-benzoic acid derivatives through charge-transfer processes is significant for the advancement of luminescent materials and optical technologies (Kim, Baek, & Kim, 2006).

properties

IUPAC Name

4-(3-oxomorpholin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZZDKHRFFOLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630464
Record name 4-(3-Oxomorpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Oxomorpholino)benzoic acid

CAS RN

720720-60-5
Record name 4-(3-Oxomorpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Xing, L Yang, J Zhou, H Zhang - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
Factor Xa (fXa) is a crucial player in various thromboembolic disorders. Inhibition of fXa can provide safe and effective antithrombotic effects. In this study, a series of anthranilamide …
Number of citations: 9 www.sciencedirect.com
A Mochizuki, T Nagata, H Kanno, M Suzuki… - Bioorganic & medicinal …, 2011 - Elsevier
We have been researching orally active factor Xa inhibitor for a long time. We explored the new diamine linker using effective ligands to obtain a new attractive original scaffold 2-…
Number of citations: 15 www.sciencedirect.com

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